molecular formula C17H18N2O4 B5504258 ethyl 5-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate

ethyl 5-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate

Cat. No.: B5504258
M. Wt: 314.34 g/mol
InChI Key: GLWHWVIMRVVODK-UHFFFAOYSA-N
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Description

Ethyl 5-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate is a useful research compound. Its molecular formula is C17H18N2O4 and its molecular weight is 314.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.12665706 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Tetrahydropyridines : A study by Zhu et al. (2003) demonstrated the use of ethyl 2-methyl-2,3-butadienoate in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines, leading to the synthesis of highly functionalized tetrahydropyridines. This highlights the compound's role in facilitating complex organic synthesis through regioselective annulation processes (Zhu, Lan, & Kwon, 2003).

  • Crystal Structure Analysis : Marjani (2013) synthesized and analyzed the crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, providing insights into the molecular arrangement and interactions within the crystal lattice. The study showcases the application of X-ray crystallography in understanding the structural aspects of such complex molecules (Marjani, 2013).

Catalysis

  • Alkoxycarbonylation of Alkenes : Dong et al. (2017) developed a palladium catalyst system that includes a compound similar in structural complexity to ethyl 5-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate. This system enables the alkoxycarbonylation of a wide range of alkenes, transforming them into esters with high yield and selectivity. This catalytic process is significant for industrial applications, including the synthesis of pharmaceuticals and natural products (Dong et al., 2017).

Application in Heterocyclic Chemistry

  • Synthesis of Pyrazolo[3,4-b]pyridines : Ghaedi et al. (2015) reported the condensation of pyrazole-5-amine derivatives with activated carbonyl groups to synthesize novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products. This work illustrates the compound's utility in generating new N-fused heterocycles, which have potential applications in drug development and material science (Ghaedi et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, many drugs work by interacting with specific proteins in the body, such as enzymes or receptors . Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action.

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential drug candidate. Alternatively, if it has unique chemical reactivity, it could be explored as a synthetic intermediate in organic chemistry .

Properties

IUPAC Name

ethyl 5-(benzylcarbamoyl)-2-methyl-6-oxo-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-3-23-17(22)13-9-14(16(21)19-11(13)2)15(20)18-10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWHWVIMRVVODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C(=C1)C(=O)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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